Bridgehead Bromine Substitution: Physicochemical Differentiation from Non-Halogenated Analogs via Calculated logP and Molecular Refractivity
The presence of a bromine atom at the 3-position of CAS 1024124-11-5 distinguishes it from the non-halogenated parent analog N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide (MW 251.37) and the dimethyl analog N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethyladamantane-1-carboxamide (MW 279.42). Based on the physicochemical properties of the core carboxylic acid precursor 3-bromo-5-methyladamantane-1-carboxylic acid (CAS 14670-95-2), which has an experimentally measured logP of 3.20 , the brominated target compound is predicted to exhibit significantly higher lipophilicity than its non-brominated counterparts. In the Burmistrov et al. (2018) systematic study of adamantane sEH inhibitors, halogen substitution at bridgehead positions was associated with altered metabolic stability in liver microsomes and modified inhibitor potency [1]. Direct experimental comparison data for this specific compound versus exact analogs is not available in the published literature.
| Evidence Dimension | Predicted lipophilicity (logP) based on core acid precursor |
|---|---|
| Target Compound Data | Predicted logP ~3.2 (based on 3-bromo-5-methyladamantane-1-carboxylic acid core, CAS 14670-95-2); MW 344.29; containing one Br atom |
| Comparator Or Baseline | N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide: no bromine, MW 251.37; N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethyladamantane-1-carboxamide: no bromine, MW 279.42 |
| Quantified Difference | Estimated logP increase of approximately 0.5–1.5 log units for the brominated analog versus non-halogenated comparators based on the Hansch π constant for aromatic Br (0.86); experimental logP for core acid is 3.20 |
| Conditions | Calculated/predicted values using the precursor acid experimental logP as a reference point; no direct shake-flask logP measurement for the target carboxamide was found |
Why This Matters
Higher lipophilicity driven by the bromine substituent may alter membrane permeability, protein binding, and metabolic clearance compared to non-halogenated analogs—parameters that critically affect in vitro assay performance and in vivo pharmacokinetics in the adamantane class [1].
- [1] Burmistrov V, Morisseau C, Harris TR, et al. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic Chemistry. 2018;76:510-527. View Source
